molecular formula C19H20ClN3O4S B11139077 N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11139077
M. Wt: 421.9 g/mol
InChI Key: FFHCXRICOGGKQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthetic preparation of N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide involves several steps. One common route includes the reaction between 4-chloroaniline and ethyl chloroformate to form ethyl N-(4-chlorophenyl)carbamate . Subsequent sulfonation of this intermediate yields the target compound.

Reaction Conditions: The specific reaction conditions vary depending on the synthetic route, but typically involve suitable solvents, catalysts, and temperature control.

Industrial Production: While industrial-scale production methods are proprietary, laboratories often employ similar synthetic strategies for bulk production.

Chemical Reactions Analysis

Reactivity: N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

    Reduction: Reduction of the sulfonyl group is feasible.

Common Reagents:

    4-Chloroaniline: Used in the initial step.

    Ethyl chloroformate: Reacts with 4-chloroaniline to form the carbamate intermediate.

Major Products: The major product is this compound itself.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmacological effects.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May have applications in materials science.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H20ClN3O4S/c20-15-3-7-17(8-4-15)28(26,27)23-11-9-14(10-12-23)19(25)22-16-5-1-13(2-6-16)18(21)24/h1-8,14H,9-12H2,(H2,21,24)(H,22,25)

InChI Key

FFHCXRICOGGKQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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